

Omtriptolide: A Preclinical Technical Guide

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Compound of Interest

Compound Name: Omtriptolide

Cat. No.: B1677289

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Executive Summary

Omtriptolide (also known as PG490-88 or F6008) is a semi-synthetic, water-soluble prodrug of the potent anti-inflammatory and anti-cancer natural product, triptolide. Developed to improve upon the poor water solubility and challenging toxicity profile of its parent compound, **omtriptolide** has demonstrated significant preclinical antitumor activity. This document provides a comprehensive overview of the preclinical research findings for **omtriptolide** and its parent compound, triptolide, to inform further research and development. Key findings indicate that **omtriptolide** induces tumor regression in various xenograft models and that its mechanism is intrinsically linked to the transcriptional inhibitory functions of triptolide, particularly through the modulation of the p53 pathway. However, clinical development has been hampered by pharmacokinetic variability and challenges in its conversion to the active compound.

In Vitro Efficacy

While specific IC₅₀ values for **omtriptolide** (PG490-88) against the cell lines used in key in vivo studies (H23, HT1080, and COLO 205) are not readily available in the public domain, it has been established that PG490-88 is cytotoxic to these lines.^[1] The parent compound, triptolide, and its other derivatives exhibit potent cytotoxic effects in the nanomolar range across a variety of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Triptolide Derivatives

Compound	Cell Line	Assay	IC50 / EC50 (nM)	Reference
MRx102	MV4-11 (AML)	Viability (72h)	16.2	[2]
Triptolide	MV4-11 (AML)	Viability (72h)	5.6	[2]
MRx102	Primary AML Cells	Apoptosis	40.6	[2]
Triptolide	Primary AML Cells	Apoptosis	2.13	[2]
MRx102	CD34+CD38- AML Stem/Progenitor Cells	Apoptosis	40.8	[2]
Triptolide	CD34+CD38- AML Stem/Progenitor Cells	Apoptosis	2.14	[2]
LLDT-8	P-388, HL-60, A-549, MKN-28, MCF-7	Not Specified	0.04 - 0.20	[1]

In Vivo Efficacy

Omtriptolide has demonstrated significant single-agent efficacy in several human tumor xenograft models, leading to tumor regression.[3] It also shows synergistic effects when combined with standard chemotherapeutic agents like CPT-11 (Irinotecan).[3]

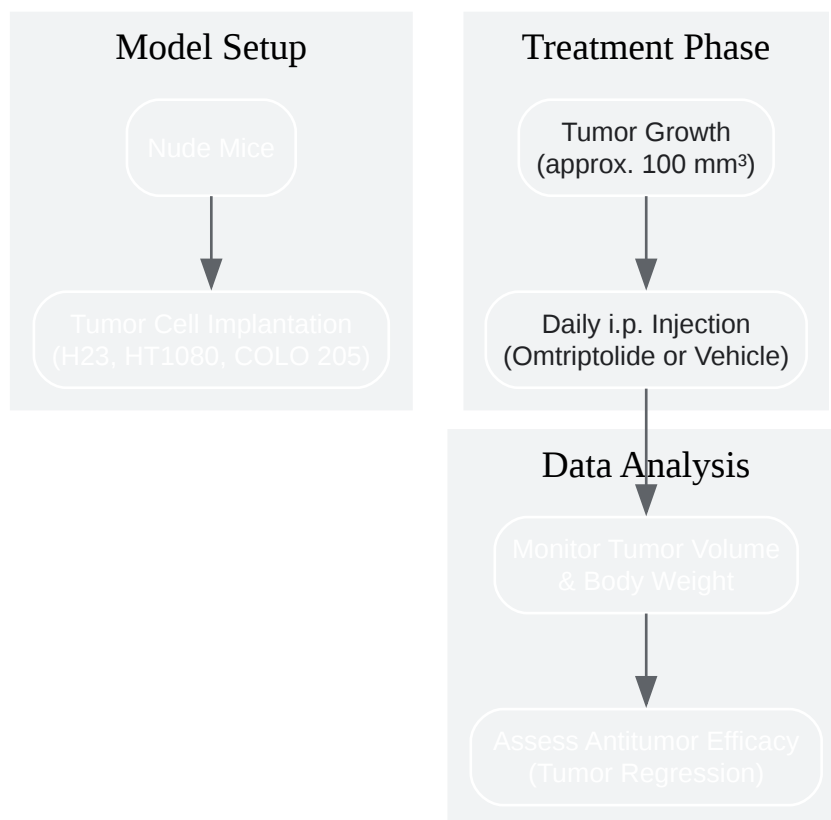
Table 2: Summary of **Omtriptolide** In Vivo Antitumor Activity

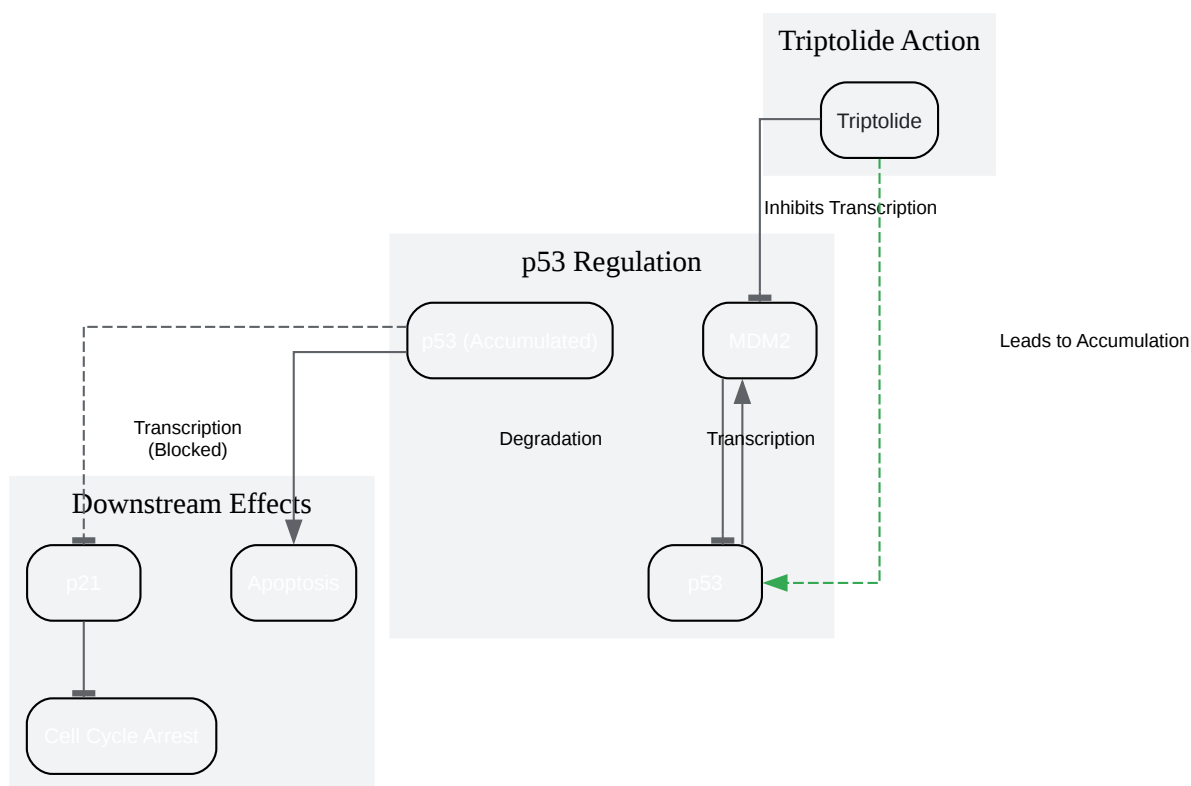
Tumor Model	Treatment Regimen	Outcome	Reference
H23 (NSCLC) Xenograft	0.5 mg/kg/day and 0.75 mg/kg/day, i.p.	Tumor Regression	[3]
HT1080 (Fibrosarcoma) Xenograft	Not specified	Tumor Regression	[1]
COLO 205 (Colon Cancer) Xenograft	Single agent and in combination with CPT-11	Tumor Regression	[1][3]

Experimental Protocols

Human Tumor Xenograft Model

- Animal Model: Nude mice.
- Cell Lines: H23 (non-small cell lung cancer), HT1080 (fibrosarcoma), COLO 205 (colon cancer).
- Tumor Implantation: Tumor cells are implanted intradermally.
- Treatment Initiation: Daily intraperitoneal (i.p.) treatment with **omtriptolide** is initiated when tumors reach a volume of approximately 100 mm³.
- Drug Formulation: **Omtriptolide** (PG490-88) is prepared as a 1 mg/ml stock solution in 0.9% saline and sterilized by microfiltration.
- Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.





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- 3. PG490-88, a derivative of triptolide, causes tumor regression and sensitizes tumors to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

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